molecular formula C10H7F3O3 B169526 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone CAS No. 122243-34-9

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone

Cat. No.: B169526
CAS No.: 122243-34-9
M. Wt: 232.16 g/mol
InChI Key: OXHJGYGAXBWSOW-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone, also known as DFB, is a synthetic compound that has been widely used in scientific research for its unique properties. DFB is a ketone derivative that belongs to the family of aryl ketones and has a molecular weight of 280.23 g/mol. This compound has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are involved in the inflammatory response. This compound has also been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways, which play a crucial role in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of COX-2 and 5-LOX enzymes, which are involved in the inflammatory response. This compound has also been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways, which play a crucial role in cell growth and differentiation. In vivo studies have demonstrated that this compound can reduce inflammation, protect against neuronal damage, and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone in laboratory experiments is its unique properties, which make it an excellent research tool for studying various biological processes. This compound is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and storage.

Future Directions

There are several future directions for the research on 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone. One of the areas of interest is the development of this compound-based fluorescent probes for the detection of proteins and DNA. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including inflammation, neurodegenerative disorders, and cancer. The development of novel this compound derivatives with improved biological activity and reduced toxicity is also an area of active research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively used as a research tool in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound exhibits a wide range of biological activities and has potential applications in the treatment of various diseases. The synthesis of this compound is relatively simple, and its unique properties make it an excellent research tool for studying various biological processes. However, the potential toxicity of this compound requires careful handling and storage.

Synthesis Methods

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone can be synthesized through a multistep process involving the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid with trifluoroacetic anhydride and trifluoroacetic acid in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure this compound. The synthesis of this compound is relatively simple and can be performed on a large scale.

Scientific Research Applications

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone has been extensively used as a research tool in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and antitumor effects. This compound has also been used as a fluorescent probe for the detection of proteins and DNA.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)9(14)6-1-2-7-8(5-6)16-4-3-15-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHJGYGAXBWSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622293
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122243-34-9
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122243-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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